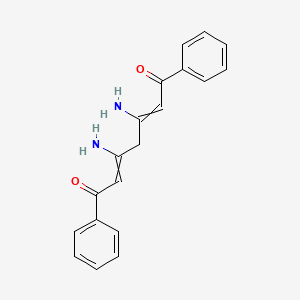
3,5-Diamino-1,7-diphenylhepta-2,5-diene-1,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Diamino-1,7-diphenylhepta-2,5-diene-1,7-dione is an organic compound with a complex structure characterized by two amino groups and two phenyl groups attached to a heptadiene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diamino-1,7-diphenylhepta-2,5-diene-1,7-dione typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The specific industrial methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
3,5-Diamino-1,7-diphenylhepta-2,5-diene-1,7-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3,5-Diamino-1,7-diphenylhepta-2,5-diene-1,7-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-Diamino-1,7-diphenylhepta-2,5-diene-1,7-dione exerts its effects involves interactions with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
1,7-Diphenylhepta-1,6-diene-3,5-dione: Lacks the amino groups but shares the heptadiene backbone.
Curcumin: A well-known compound with a similar structure but different functional groups.
Dibenzylideneacetone: A precursor in the synthesis of 3,5-Diamino-1,7-diphenylhepta-2,5-diene-1,7-dione.
Properties
CAS No. |
62024-87-7 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3,5-diamino-1,7-diphenylhepta-2,5-diene-1,7-dione |
InChI |
InChI=1S/C19H18N2O2/c20-16(12-18(22)14-7-3-1-4-8-14)11-17(21)13-19(23)15-9-5-2-6-10-15/h1-10,12-13H,11,20-21H2 |
InChI Key |
MUQWMHXGBDLPBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=C(CC(=CC(=O)C2=CC=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















